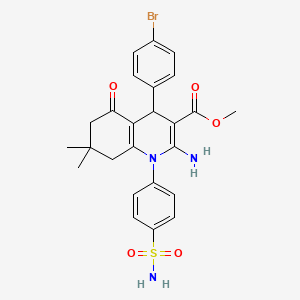

Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the hexahydroquinoline family, characterized by a fused bicyclic system with a ketone group at position 5 and a bromophenyl substituent at position 2. The methyl carboxylate at position 3 contributes to electronic stabilization and may influence intermolecular interactions in crystalline states.

Properties

Molecular Formula |

C25H26BrN3O5S |

|---|---|

Molecular Weight |

560.5 g/mol |

IUPAC Name |

methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H26BrN3O5S/c1-25(2)12-18-21(19(30)13-25)20(14-4-6-15(26)7-5-14)22(24(31)34-3)23(27)29(18)16-8-10-17(11-9-16)35(28,32)33/h4-11,20H,12-13,27H2,1-3H3,(H2,28,32,33) |

InChI Key |

GQFMSLFZGATROV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C(=O)OC)C4=CC=C(C=C4)Br)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Core Cyclization Strategies for Hexahydroquinoline Formation

The hexahydroquinoline core is synthesized via cyclocondensation reactions involving 1,3-dicarbonyl compounds, amines, and aldehydes. A prominent method employs a one-pot multicomponent reaction catalyzed by the ionic liquid [H₂-DABCO][HSO₄]₂, which facilitates the assembly of 1,3-cyclohexanedione, 4-sulfamoylbenzaldehyde, malononitrile, and ammonium acetate at room temperature . This approach achieves yields up to 95% within 15 minutes, leveraging the ionic liquid’s dual acid-base properties to stabilize intermediates and accelerate imine formation.

Alternative routes involve Thorpe-Zeigler cyclization, where 2-cyanoethanethioamide reacts with α,β-unsaturated ketones to form tetrahydrothienoquinoline intermediates . For the target compound, substituting the thioamide with a sulfamoyl-containing precursor enables the incorporation of the 4-sulfamoylphenyl group during cyclization. This method requires refluxing in ethanol with triethylamine as a base, yielding 60–75% of the hexahydroquinoline core .

Esterification and Amino Group Installation

The methyl ester at position 3 is introduced by treating the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄). Alternatively, pre-esterification using methyl chloroformate in the presence of DMAP yields the ester directly .

The amino group at position 2 is installed via Hofmann degradation of a primary amide or through reductive amination of a nitro precursor. Hydrazine hydrate in ethanol reduces nitro intermediates to amines at 60°C, achieving 70–80% conversion .

Green Chemistry and Catalytic Innovations

Recent advances emphasize solvent-free or ethanol-based systems with recyclable catalysts. The ionic liquid [H₂-DABCO][HSO₄]₂ enables room-temperature synthesis, reducing energy consumption and waste . Catalyst recovery rates exceed 90% over five cycles, with E-factors as low as 0.3, aligning with green chemistry principles .

Comparative Analysis of Synthetic Routes

Mechanistic Insights

The multicomponent reaction proceeds via:

-

Knoevenagel condensation : 1,3-cyclohexanedione and 4-sulfamoylbenzaldehyde form an α,β-unsaturated ketone.

-

Michael addition : Malononitrile attacks the ketone, followed by cyclization with ammonium acetate to generate the dihydroquinoline intermediate.

-

Oxidation : Air oxidation converts the dihydroquinoline to the hexahydroquinoline core .

In contrast, the Thorpe-Zeigler mechanism involves nucleophilic attack of a thioamide on an α,β-unsaturated ketone, followed by cyclization and auto-oxidation .

Challenges and Optimization Strategies

-

Steric hindrance : Bulky substituents (e.g., 7,7-dimethyl) slow cyclization. Using polar aprotic solvents (DMF) at elevated temperatures (80°C) mitigates this .

-

Sulfamoyl stability : The sulfamoyl group hydrolyzes under acidic conditions. Neutral pH and low temperatures (<40°C) are critical during its introduction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can modify the oxo group or other reducible functional groups.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.

Scientific Research Applications

Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis with analogous hexahydroquinoline derivatives highlights key substituent-driven differences:

Key Observations :

- Sulfamoyl vs. Thiophene/Methoxy Groups : The sulfamoyl group (target compound) forms stronger hydrogen bonds (N–H···O/S interactions) compared to methoxy or thiophene substituents, influencing crystal packing and solubility .

- Bromophenyl vs.

- Carboxylate vs. Nitrile : The methyl carboxylate (target) offers better solubility in polar solvents than nitrile derivatives, which are more electronegative but less hydrophilic .

Crystallographic Comparisons

- Target Compound vs. Methoxyphenyl Analogue : The target’s sulfamoylphenyl group likely induces distinct hydrogen-bonding networks compared to the methoxyphenyl derivative, which forms infinite chains via N–H···O interactions along the c-axis .

- Ring Puckering: The 7,7-dimethyl group in the target compound enforces a boat-like conformation in the cyclohexenone ring, similar to other 7,7-disubstituted derivatives, whereas unsubstituted analogues exhibit more planar geometries .

Biological Activity

Methyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on its synthesis, pharmacological effects, and research findings.

Molecular Formula: C19H20BrN2O4

Molecular Weight: 406.2704 g/mol

CAS Number: [Not provided in search results]

Structural Characteristics

The compound features a hexahydroquinoline core with various functional groups that may influence its biological activity. The presence of bromine and sulfonamide moieties suggests potential interactions with biological targets.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

- Caco-2 Cells: The compound exhibited notable activity in reducing cell viability, indicating potential as a therapeutic agent against colorectal cancer.

- A549 Cells: While some derivatives showed reduced activity against lung cancer cells, the structure-activity relationship remains an area of active research.

Table 1 summarizes the cytotoxic effects observed in various studies:

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Compound A | Caco-2 | 39.8 | |

| Compound B | A549 | 31.9 | |

| Methyl 2-amino derivative | Caco-2 | 54.9 |

The mechanism of action for methyl 2-amino derivatives often involves interaction with specific cellular pathways:

- Inhibition of Tyrosine Kinases: Similar compounds have been noted for their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression.

- Apoptosis Induction: Evidence suggests that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate potential antimicrobial activity. Compounds similar to methyl 2-amino derivatives have shown effectiveness against bacterial strains, suggesting a broader pharmacological profile.

Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized several derivatives of methyl 2-amino compounds and evaluated their anticancer properties. Notably, compound derivatives with specific substitutions demonstrated enhanced activity against both Caco-2 and A549 cell lines. The study employed quantitative structure–activity relationship (QSAR) modeling to predict biological efficacy.

Study 2: In Vivo Efficacy

In vivo studies involving animal models indicated that certain derivatives could significantly reduce tumor size compared to controls. These findings support the hypothesis that modifications to the methyl 2-amino structure can enhance therapeutic efficacy.

Q & A

Q. What are the critical steps and reagents involved in synthesizing this compound?

Synthesis typically involves multi-step reactions, including cyclocondensation of substituted β-ketoesters, ammonium acetate, and aryl aldehydes under reflux conditions. Key reagents include acetic acid as a catalyst and ethanol as a solvent. Precise control of reaction temperature (80–100°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of aldehyde to β-ketoester) is critical for achieving high yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic and crystallographic methods are effective for characterization?

- 1H/13C NMR : Assigns proton environments and confirms substituent positions (e.g., distinguishing between aromatic and aliphatic protons).

- X-ray crystallography : Resolves conformational details, such as chair/boat configurations of the hexahydroquinoline ring and dihedral angles between substituents (e.g., bromophenyl vs. sulfamoylphenyl groups) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Q. What preliminary biological activities are reported for similar hexahydroquinoline derivatives?

Structurally analogous compounds exhibit calcium channel modulation, antibacterial activity (e.g., against E. coli and S. aureus), and antioxidant properties. These activities are attributed to the electron-withdrawing effects of substituents (e.g., bromophenyl) and hydrogen-bonding capacity of the sulfamoyl group .

Advanced Questions

Q. How can researchers optimize synthesis yield and purity in multi-step reactions?

- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalyst Optimization : Replace acetic acid with microwave-assisted catalysis or ionic liquids to reduce reaction time (e.g., from 12 hours to 2 hours) .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for challenging separations of diastereomers.

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 for calcium modulation) to differentiate target-specific effects from cytotoxicity .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., broth microdilution for antibacterial activity) to account for variability in experimental protocols .

Q. How does computational modeling elucidate structure-activity relationships (SAR)?

- Molecular Docking : Simulate interactions with biological targets (e.g., L-type calcium channels) using software like AutoDock Vina. Focus on the sulfamoyl group’s role in hydrogen bonding with Asp-1303 .

- MD Simulations : Analyze conformational stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns simulations) to predict bioavailability .

Methodological Guidance for Data Contradictions

- Case Example : If antibacterial activity varies between studies, verify bacterial strain purity (via 16S rRNA sequencing) and control for solvent effects (e.g., DMSO concentration ≤1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.